(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a combination of furan, oxadiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the acrylamide moiety: This can be done through amide bond formation using reagents like EDCI or DCC.
Introduction of the thiophene ring: This step might involve further coupling reactions or direct functionalization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the double bond in the acrylamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like NaBH4 or LiAlH4.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could yield saturated amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible applications in developing new pharmaceuticals.
Industry: Use in materials science for developing new polymers or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridyl)acrylamide: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties and reactivity compared to its analogs with phenyl or pyridyl rings.
Biological Activity
The compound (2E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The chemical structure of the compound includes a furan ring and an oxadiazole moiety, which are known for their biological significance. The molecular formula is C14H12N4O2S, with a molecular weight of approximately 288.34 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H12N4O2S |
Molecular Weight | 288.34 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with hydrazides to form the oxadiazole ring, followed by coupling reactions to introduce the thiophene and propene functionalities. This multi-step process allows for the precise control of the chemical structure, which is crucial for optimizing biological activity.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines such as MCF-7 and HeLa. In vitro studies revealed that these compounds can induce apoptosis through pathways involving p53 activation and caspase cleavage .
In a study assessing oxadiazole derivatives, compounds demonstrated IC50 values in the micromolar range against cancer cells, suggesting a potential for therapeutic use in oncology .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has also been documented. Compounds similar to this compound have shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways .
Antioxidant Properties
Oxadiazole compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases .
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives against breast cancer cell lines. The compound exhibited an IC50 value of 0.65 µM against MCF-7 cells, indicating robust anticancer activity. Flow cytometry analysis revealed that it induced cell cycle arrest at the G0/G1 phase, suggesting a mechanism involving cell proliferation inhibition .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives. The results indicated that certain compounds inhibited bacterial growth at concentrations as low as 31.25 µg/mL against Mycobacterium tuberculosis, demonstrating potential for treating resistant infections .
Properties
IUPAC Name |
(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-11(6-5-9-3-2-8-20-9)14-13-16-15-12(19-13)10-4-1-7-18-10/h1-8H,(H,14,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLXHSHZXTKET-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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